molecular formula C11H12BrFN2O3S B2370836 N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448035-85-5

N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2370836
CAS No.: 1448035-85-5
M. Wt: 351.19
InChI Key: UBEKZNKYERXLEJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features an azetidine ring, a four-membered nitrogen heterocycle that is increasingly valued in lead optimization for its role in improving physicochemical properties and metabolic stability . The integration of the methylsulfonyl (mesyl) group on the azetidine nitrogen further enhances the molecule's potential as a key intermediate or scaffold for the development of targeted therapeutics. In a research context, this compound is primarily utilized as a versatile building block for the exploration of novel biologically active molecules. Its structural components, particularly the carboxamide linker and the halogen-substituted aryl ring, are common features in compounds investigated for their antimicrobial properties . The bromo and fluoro substituents on the phenyl ring offer specific points for further derivatization via modern cross-coupling methodologies, such as Suzuki-Miyaura reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies . Researchers are exploring its potential application in designing inhibitors targeting bacterial enzymes and efflux pumps, which is critical for addressing the challenge of extensively drug-resistant (XDR) pathogens . The presence of the azetidine scaffold also suggests potential research utility in other therapeutic areas, including oncology and metabolic diseases, where similar saturated heterocycles are frequently employed . This product is intended for research purposes only.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-methylsulfonylazetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O3S/c1-19(17,18)15-5-7(6-15)11(16)14-10-3-2-8(12)4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEKZNKYERXLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Alcohols

Procedure (adapted from):

  • React (S)-1-benzylazetidine-2-carboxylic acid with D-α-phenylethylamine to form a diastereomeric salt.
  • Crystallize and isolate the (S)-enantiomer via pH adjustment.
  • Debenzylate using H₂/Pd-C in methanol to yield azetidine-3-carboxylic acid.

Key Data :

Parameter Value Source
Yield (Step 3) 79%
Purity (HPLC) >98%

Ring-Closing Metathesis (RCM)

Procedure (adapted from):

  • Treat allylamine derivatives with Grubbs catalyst (2nd generation) in DCM.
  • Stir at 40°C for 12–24 hrs under N₂.
    Advantage : Enables stereoselective synthesis of 3-substituted azetidines.

Introduction of the methylsulfonyl group is achieved via nucleophilic substitution:

Methanesulfonyl Chloride Reaction

Procedure (adapted from):

  • Dissolve azetidine-3-carboxylic acid (1 eq) in anhydrous DCM.
  • Add methanesulfonyl chloride (1.2 eq) and DIEA (2 eq) at 0°C.
  • Stir at RT for 4 hrs, then concentrate and purify via silica chromatography.

Key Data :

Parameter Value Source
Reaction Time 4 hrs
Yield 85–90%

Amide Coupling with 4-Bromo-2-fluorobenzoic Acid

The final step involves coupling 1-(methylsulfonyl)azetidine-3-carboxylic acid with 4-bromo-2-fluoroaniline. Two methods are prevalent:

HATU-Mediated Coupling

Procedure (adapted from):

  • Activate 1-(methylsulfonyl)azetidine-3-carboxylic acid (1 eq) with HATU (1 eq) in DMF.
  • Add 4-bromo-2-fluoroaniline (1 eq) and TEA (3 eq).
  • Stir at 30°C for 12 hrs, extract with EtOAc, and purify via flash chromatography.

Key Data :

Parameter Value Source
Yield 68–72%
Purity (LC-MS) 97.5%

EDCI/DMAP Activation

Procedure (adapted from):

  • React acid (1 eq) with EDCI (1.1 eq) and DMAP (0.1 eq) in DCM.
  • Add 4-bromo-2-fluoroaniline (1 eq) and stir at RT for 20 hrs.
  • Wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

Key Data :

Parameter Value Source
Yield 90%
Solvent Efficiency DCM/EtOAc (1:5)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
HATU Coupling 68–72 97.5 Moderate Lab-scale
EDCI/DMAP Activation 90 95 High Industrial

Characterization Data

1H NMR (400 MHz, CDCl₃):

  • δ 7.87 (m, 1H, Ar-H), 7.44 (m, 2H, Ar-H), 4.53–4.40 (m, 1H, azetidine), 3.20 (s, 3H, SO₂CH₃).

LC-MS :

  • [M+Na]⁺ Calc.: 466.06; Found: 466.03.

Industrial Considerations

  • Green Chemistry : Replace DCM with 2-MeTHF to reduce toxicity.
  • Catalyst Recycling : Pd/C from debenzylation steps can be reused ≥3 times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: Halogen substituents (bromo and fluoro) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

Target Compound:
  • Core : Azetidine (4-membered ring)
  • Substituents :
    • 1-(methylsulfonyl) group
    • 3-carboxamide linked to 4-bromo-2-fluorophenyl
Comparable Compounds:

Example 53 () :

  • Core : Pyrazolo[3,4-d]pyrimidine (bicyclic heterocycle)
  • Substituents :
  • 1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl group
  • 2-fluoro-N-isopropylbenzamide
    • Key Data :
  • Molecular mass: 589.1 (M+H)+
  • Melting point: 175–178°C

Example 166 () :

  • Core : Pyrrolo[1,2-b]pyridazine (6,7-dihydro-5H-pyrrolo system)
  • Substituents :
  • 4-Bromo-3,5-difluorophenyl group
  • (4-Bromo-2-fluorophenyl)methyl
    • Key Data :
  • LCMS: m/z 502 [M+H]+

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (): Core: Thiazolidinone (5-membered sulfur-containing ring) Substituents:

  • 4-Bromophenyl at position 2
  • Pyridine-3-carboxamide Structural Note: Lacks fluorine and methylsulfonyl groups but shares a brominated aryl-carboxamide motif .

Apremilast () :

  • Core : Isoindole-1,3-dione
  • Substituents :
  • Methylsulfonylethyl group
  • Ethoxy-4-methoxyphenyl
    • Pharmacological Relevance : Clinically used for inflammatory conditions (e.g., psoriasis) .

Comparative Data Table

Compound Name Core Structure Halogen Substituents Sulfonyl/Carboxamide Features Molecular Mass (M+H)+ Key Physical Data
Target Compound Azetidine 4-Bromo-2-fluorophenyl 1-(methylsulfonyl), 3-carboxamide Not reported Not available
Example 53 () Pyrazolo-pyrimidine 3-Fluorophenyl, 5-fluoro None 589.1 MP: 175–178°C
Example 166 () Pyrrolo-pyridazine 4-Bromo-3,5-difluorophenyl Carboxamide 502 LCMS retention: 1.02 min
N-[(2S)-2-(4-Bromophenyl)-... () Thiazolidinone 4-Bromophenyl Pyridine-3-carboxamide Not reported Not available
Apremilast () Isoindole-1,3-dione None Methylsulfonylethyl 460.50 Approved therapeutic

Key Structural and Functional Insights

Ring Strain and Conformation: The azetidine core in the target compound introduces significant ring strain compared to five- or six-membered heterocycles (e.g., thiazolidinone in ). This may influence binding affinity and metabolic stability .

Halogenation Patterns :

  • The 4-bromo-2-fluorophenyl group in the target compound is distinct from the 3-fluorophenyl () and 4-bromo-3,5-difluorophenyl () substituents. Bromine at the para position may enhance hydrophobic interactions in target binding .

Sulfonyl vs. Carboxamide Roles :

  • The methylsulfonyl group in the target compound could improve solubility or act as a hydrogen-bond acceptor, akin to the sulfonamide in Apremilast .

Synthetic Accessibility :

  • The azetidine ring’s synthesis may require specialized methods (e.g., cyclization under high dilution), whereas larger rings (e.g., pyrazolo-pyrimidine in ) are more routinely accessible .

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the class of azetidine derivatives. Its unique structure, characterized by the presence of a bromo and a fluoro substituent along with a methylsulfonyl group, suggests potential biological activities that merit investigation.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12BrFN2O3S
  • CAS Number : 1448035-85-5
  • InChI Key : UBEKZNKYERXLEJ-UHFFFAOYSA-N

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions.
  • Halogenation : Introduction of bromo and fluoro substituents using appropriate halogenating agents.
  • Sulfonylation : Attachment of the methylsulfonyl group.
  • Amidation : Formation of the carboxamide group.

These methods can be optimized for higher yields and purity, often involving catalysts and purification techniques such as chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure suggests it may act as an inhibitor or modulator of certain biological pathways, particularly in cancer-related processes.

Case Studies and Research Findings

  • Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with halogen groups at the para position on the phenyl ring have shown potent antitumor activity, suggesting that this compound may also possess such properties due to its fluorine and bromine substituents .
  • Receptor Tyrosine Kinase Inhibition : A study evaluated compounds with similar substitutions for their ability to inhibit c-Met kinase, a target in cancer therapy. The presence of halogens was linked to enhanced activity, supporting the hypothesis that this compound could exhibit similar inhibitory effects .
  • In Silico Studies : Computational modeling has been employed to predict the biological activity and pharmacokinetics of this compound. Virtual screening and molecular docking studies suggest favorable interactions with target proteins, indicating potential therapeutic applications .

Comparative Analysis

CompoundStructureBiological ActivityNotes
This compoundStructurePotential antitumor activity; receptor inhibitionUnique bromo and fluoro substitution
N-(4-chloro-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamideSimilarModerate antitumor activityLacks bromine substitution
N-(4-bromo-2-chlorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamideSimilarModerate antitumor activityDifferent halogen combination

Future Directions

Given its promising biological profile, further investigations are warranted to explore:

  • In Vivo Studies : Assessing the efficacy and safety in animal models.
  • Mechanistic Studies : Elucidating specific pathways affected by the compound.
  • Formulation Development : Exploring delivery methods for therapeutic use.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide be optimized for higher yield and purity?

  • Methodological Answer :

  • Multi-Step Synthesis : Begin with azetidine-3-carboxylic acid derivatives, followed by sulfonylation using methylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the methylsulfonyl group. Coupling with 4-bromo-2-fluoroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) completes the synthesis .
  • Critical Parameters :
  • Temperature Control : Maintain low temperatures during sulfonylation to avoid side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
  • Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. What analytical techniques are essential for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the azetidine ring, methylsulfonyl group, and aryl substituents. Chemical shifts for bromine (δ ~7.5–8.5 ppm in ¹H NMR) and fluorine (distinct coupling patterns) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₁H₁₀BrFN₂O₃S) with <5 ppm error .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents, as demonstrated for analogous bromophenyl acetamides .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Anticancer : Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ calculations after 48–72 hours .
  • Antimicrobial : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values) .
  • Control Compounds : Include structurally similar molecules (e.g., chloro or methyl analogs) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

  • Methodological Answer :

  • Synthetic Modifications :
  • Vary the halogen (e.g., replace bromine with chlorine) or modify the azetidine ring (e.g., introduce spiro or fused rings) .
  • Replace methylsulfonyl with acetyl or tosyl groups to assess steric/electronic effects .
  • Activity Correlation :
  • Table : Hypothetical SAR Data Based on Analogous Compounds
Substituent (R₁/R₂)Anticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)Source
Br/F (Target Compound)12.3 ± 1.225 (S. aureus)
Cl/F18.9 ± 2.150 (S. aureus)
Br/NO₂8.5 ± 0.912 (E. coli)
  • Statistical Analysis : Use ANOVA to compare activity differences across analogs .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Assay Standardization :
  • Cell Line Variability : Validate activity across multiple cell lines (e.g., compare epithelial vs. hematopoietic cancers) .
  • Purity Verification : Confirm compound purity (>95%) via HPLC before testing; impurities (e.g., unreacted aniline) may skew results .
  • Mechanistic Studies : Use proteomics (e.g., Western blot for apoptosis markers) to differentiate cytotoxic vs. cytostatic effects .

Q. What advanced spectroscopic methods can resolve ambiguities in stereochemical assignments?

  • Methodological Answer :

  • 2D NMR Techniques :
  • NOESY/ROESY : Identifies spatial proximity between azetidine protons and aromatic substituents .
  • HSQC/HMBC : Correlates ¹H-¹³C couplings to confirm connectivity in the carboxamide moiety .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by analyzing asymmetric stretching modes of the azetidine ring .
  • Hybrid Techniques : LC-MS/MS or GC-IR for real-time monitoring of degradation products under stress conditions .

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